molecular formula C24H22N4O3S B2355905 N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394230-77-4

N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2355905
CAS RN: 394230-77-4
M. Wt: 446.53
InChI Key: KMABNLRGQPGUPR-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

N-Benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound with potential applications in various fields of science, particularly due to its structural complexity and presence of diverse functional groups. The synthetic pathways and chemical properties of structurally related compounds have been extensively studied, indicating the compound's relevance in synthetic chemistry and material science. For instance, the practical synthesis of structurally complex compounds like 5,5′-Methylene-bis(benzotriazole) showcases the interest in such molecules for the preparation of metal passivators and light-sensitive materials, highlighting the compound's potential in material science and industrial applications (Gu et al., 2009).

Pharmacological and Biological Activity

The compound's pharmacological and biological activities can be inferred from its structural analogy with known bioactive compounds. For instance, the presence of benzyl, methoxyphenyl, and nitrophenyl groups suggests potential interaction with biological systems, possibly acting as enzyme inhibitors or receptor ligands. Research on compounds like Baicalein, which possesses anti-cancer activities, indicates the potential of structurally complex molecules in contributing to anti-cancer therapies (Bie et al., 2017). Furthermore, the study of the biological and pharmacological properties of osthole highlights the potential of naturally occurring and synthetic compounds in providing alternative medicine solutions (Zhang et al., 2015).

Environmental Impact and Toxicology

The environmental impact and toxicological profile of the compound can be critical, especially when considering its structural similarity to known pollutants and toxicants. For example, the occurrence, fate, and behavior of benzophenone-3 in aquatic environments have been reviewed, emphasizing the importance of understanding the environmental impact of such compounds (Haman et al., 2015). Similarly, the toxicokinetics and environmental occurrence of similar compounds highlight the need for comprehensive studies on the potential risks associated with the use and disposal of these chemicals.

properties

IUPAC Name

N-benzyl-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-21-12-10-18(11-13-21)22-15-23(19-8-5-9-20(14-19)28(29)30)27(26-22)24(32)25-16-17-6-3-2-4-7-17/h2-14,23H,15-16H2,1H3,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABNLRGQPGUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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